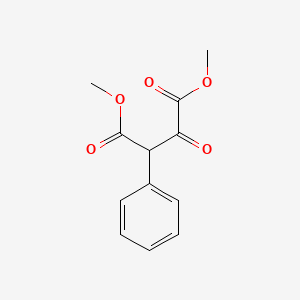![molecular formula C34H30O2 B1296025 1,4-Bis[methoxy(diphenyl)methyl]benzene CAS No. 68883-10-3](/img/structure/B1296025.png)
1,4-Bis[methoxy(diphenyl)methyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis[methoxy(diphenyl)methyl]benzene is a compound that is part of a broader class of organic molecules with potential applications in various fields such as photoluminescence, liquid crystal technology, and materials science. The compound's structure, which includes a benzene ring substituted with methoxy(diphenyl)methyl groups at the 1 and 4 positions, suggests potential for interesting chemical and physical properties .
Synthesis Analysis
The synthesis of related compounds often involves reactions such as the Knoevenagel reaction, Williamson ether synthesis, and the Horner-Wadsworth-Emmons reaction. For instance, the Knoevenagel reaction has been used to synthesize photoluminescent phenylene vinylene oligomers, which share structural similarities with 1,4-Bis[methoxy(diphenyl)methyl]benzene . Additionally, the Williamson reaction has been employed to create acetylene-terminated monomers, indicating the versatility of synthetic approaches for related compounds .
Molecular Structure Analysis
The molecular structure of compounds similar to 1,4-Bis[methoxy(diphenyl)methyl]benzene often features a central benzene ring substituted with various functional groups that can influence the molecule's overall properties. For example, the presence of nitro and amino groups has been shown to affect the binding to DNA, as seen in the study of 1,4-bis((4-nitrophenoxy)methyl)benzene and its reduction derivative . The crystal structure of 1,4-Bis(1H-1,2,4-triazol-1-methyl)benzene reveals a dihedral angle between the planes of triazole and phenyl rings, which could be relevant for understanding the spatial arrangement of substituents in 1,4-Bis[methoxy(diphenyl)methyl]benzene .
Chemical Reactions Analysis
Compounds with structures similar to 1,4-Bis[methoxy(diphenyl)methyl]benzene can undergo various chemical reactions, including photochemical and electrochemical isomerization, as observed in the study of 1,4-dialkoxy-2,5-bis(2-(thien-2-yl)ethenyl)benzene stereoisomers . Additionally, the interaction of 1,4-Bis(1-methoxy-1-methylethyl)benzene with BCl3 suggests that compounds with methoxy groups in the benzene ring can form complexes and participate in cationic polymerizations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,4-Bis[methoxy(diphenyl)methyl]benzene can be inferred from studies on related compounds. For instance, the photoluminescent properties of phenylene vinylene oligomers indicate potential applications in optoelectronic devices . The liquid crystalline properties of compounds containing the 1,4-bis(5-phenyl-1,3,4-oxadiazolyl)benzene unit suggest that similar structures could exhibit mesogenic behavior, which is valuable for the development of liquid crystalline polymeric systems . The redox properties of bis{4-[bis(4-methoxyphenyl)amino]-2,6-bis(2,4,6-triisopropylphenyl)phenyl}-diphosphene, which contains methoxyphenyl groups, provide insights into the electron-donating capabilities of such substituents .
Propriétés
IUPAC Name |
1,4-bis[methoxy(diphenyl)methyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H30O2/c1-35-33(27-15-7-3-8-16-27,28-17-9-4-10-18-28)31-23-25-32(26-24-31)34(36-2,29-19-11-5-12-20-29)30-21-13-6-14-22-30/h3-26H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEBBJFBTLFGDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=C(C=C3)C(C4=CC=CC=C4)(C5=CC=CC=C5)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H30O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30988584 |
Source


|
| Record name | 1,1',1'',1'''-[1,4-Phenylenebis(methoxymethanetriyl)]tetrabenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30988584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis[methoxy(diphenyl)methyl]benzene | |
CAS RN |
68883-10-3 |
Source


|
| Record name | NSC122142 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122142 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1',1'',1'''-[1,4-Phenylenebis(methoxymethanetriyl)]tetrabenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30988584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

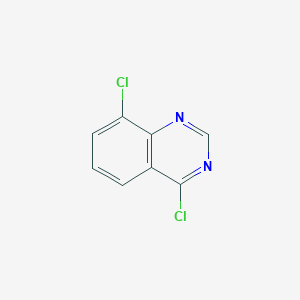
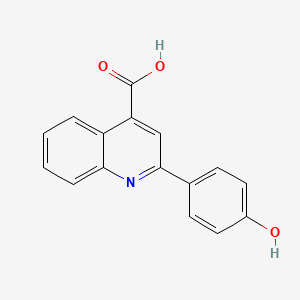
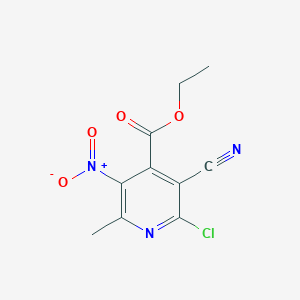

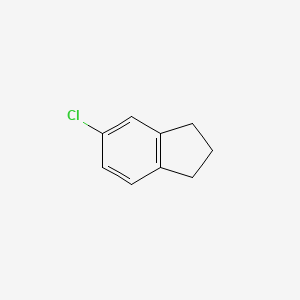

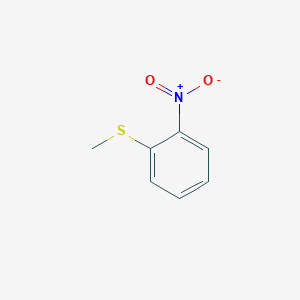
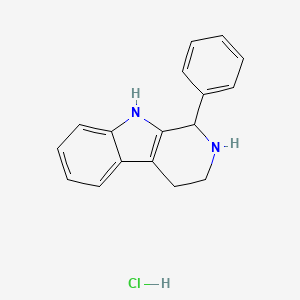


![8-Methyl-1-thia-4-azaspiro[4.5]decane](/img/structure/B1295961.png)
![7-Amino-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol](/img/structure/B1295962.png)
